(3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds like (3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile often involves the incorporation of sulfonamide groups into quinoxaline cores to enhance their therapeutic potentials. For instance, research on quinoxaline sulfonamide derivatives reveals their significant biomedical activities, suggesting that modifications on these frameworks could yield potent therapeutic agents (Irfan et al., 2021).
Molecular Structure Analysis
Quinoxalines, including derivatives like (3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile, are noteworthy for their unique molecular structures that contribute to a wide range of biological activities. These structures are extensively studied for their potential in treating various chronic and metabolic diseases (Pereira et al., 2015).
Chemical Reactions and Properties
Quinoxaline-based compounds are involved in diverse chemical reactions, particularly those that lead to the synthesis of chromogenic and fluorogenic chemosensors. These reactions are critical for the development of sensors for inorganic anions, demonstrating the versatility of quinoxaline derivatives in chemical applications (Dey et al., 2018).
Physical Properties Analysis
The physical properties of (3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile, including solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on these physical properties were not identified, the general properties of quinoxaline derivatives suggest they possess characteristics conducive to varied chemical and biological applications.
Chemical Properties Analysis
The chemical properties of quinoxaline sulfonamide derivatives, such as reactivity with different chemical agents and stability under various conditions, underscore their potential in developing novel therapeutic and chemical agents. Their broad spectrum of pharmacological activities is attributed to the inherent chemical properties of the quinoxaline and sulfonamide moieties (Irfan et al., 2021).
Scientific Research Applications
Selective Cu2+ Recognition
- A study explored sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives, which showed high selectivity towards Cu2+ in ethanol. These compounds, including similar quinoxaline derivatives, exhibited stable and reversible binding with a red shift in UV–vis spectrum and 'ON–OFF' fluorescence response (Korin et al., 2011).
Synthesis of 1,2-Dihydro-4-phenyl-quinolines
- Research on the reaction of aniline derivatives with acetophenone in the presence of toluene-4-sulfonic acid led to the synthesis of 1,2-dihydro-4-phenyl-quinolines, demonstrating the role of quinoxaline and related compounds in complex organic synthesis (Walter, 1994).
Synthesis of Functionalised Benzo[f]quinoline
- A study presented an efficient method for the regioselective synthesis of C1-functionalised 3-arylbenzo[f]quinoline, highlighting the versatility of quinoxaline derivatives in synthesizing complex heterocyclic compounds (Gattu et al., 2016).
Synthesis of Quinazolin-4(3H)-one Derivatives
- Research focusing on the reaction of quinazolin-4(3H)-one with N-BOC piperazine in acetonitrile demonstrated the synthesis of quinazolin-4(3H)-one derivatives, contributing to the development of novel chemical structures (Acharyulu et al., 2010).
Green Synthesis of Quinoxaline Derivatives
- A study on the green synthesis of quinoxaline derivatives using sulfonated nanoClay minerals in ethanol as a green medium highlighted the environmental applications of quinoxaline derivatives in sustainable chemistry (Tajbakhsh et al., 2014).
Synthesis of 3-Ethynyl Quinoxaline Dyes
- Research into the synthesis of 3-ethynyl quinoxaline dyes with varied substitution patterns on the peripheral thiophene ring showed the potential of quinoxaline derivatives in the development of fluorescent compounds (Merkt & Müller, 2018).
Safety And Hazards
The safety data sheet for this compound indicates that it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)-2-(4-methylphenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c1-11-6-8-12(9-7-11)24(22,23)15(10-19)16-17(18)21-14-5-3-2-4-13(14)20-16/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSFNMZZGILCOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391690 |
Source
|
Record name | (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-quinoxalin-2-yl)-(toluene-4-sulfonyl)-acetonitrile | |
CAS RN |
121512-59-2 |
Source
|
Record name | 3-Chloro-α-[(4-methylphenyl)sulfonyl]-2-quinoxalineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121512-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloroquinoxalin-2-yl)(4-methylbenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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